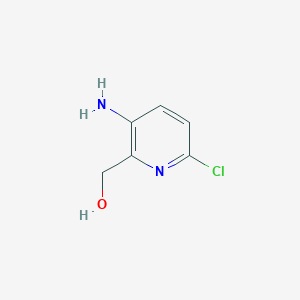

(3-Amino-6-chloropyridin-2-yl)methanol

Description

(3-Amino-6-chloropyridin-2-yl)methanol is a pyridine derivative featuring a hydroxymethyl group at position 2, an amino group at position 3, and a chlorine atom at position 6 on the pyridine ring. This compound is of significant interest in pharmaceutical and materials science due to its versatile functional groups, which enable diverse reactivity and applications as a synthetic intermediate.

Synthesis: The synthesis of pyridin-2-yl-methanol derivatives typically involves condensation reactions. For instance, 2-amino-6-chloropyridine derivatives can be prepared by reacting aryl aldehydes with 2-amino-6-chloropyridine in ethanol under acidic conditions (e.g., concentrated sulfuric acid) . The reaction proceeds via nucleophilic addition, followed by cyclization and recrystallization to yield the target compound.

The amino group at position 3 introduces nucleophilic character, while the hydroxymethyl group at position 2 provides a site for further functionalization, such as esterification or oxidation.

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

(3-amino-6-chloropyridin-2-yl)methanol |

InChI |

InChI=1S/C6H7ClN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3,8H2 |

InChI Key |

ITACSYIQCRMRJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1N)CO)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: Chlorine and iodine substituents (e.g., in (6-Iodopyridin-2-yl)-methanol) increase molecular weight and polarizability, enhancing suitability for cross-coupling reactions .

- Electron-Donating Groups: Methoxy groups (e.g., in (6-Methoxypyridin-2-yl)-methanol) improve solubility in polar solvents compared to chloro or amino derivatives .

- Steric Considerations: Bulky substituents, such as the phenylethoxy group in [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol, hinder rotational freedom and modulate binding affinity in drug design .

Research Findings and Challenges

- Structural Validation : Tools like SHELX and ORTEP-3 are critical for confirming the crystallographic structures of these compounds, particularly to resolve ambiguities in substituent positioning .

- Reactivity Limitations: The amino group in this compound can undergo undesired side reactions (e.g., oxidation), necessitating protective strategies during synthesis .

Preparation Methods

Nucleophilic Amination of Halogenated Pyridine Precursors

A primary route to (3-amino-6-chloropyridin-2-yl)methanol involves the selective amination of halogenated pyridine derivatives. The patent CN104844523A describes a method for synthesizing 3-amino-6-chloropyridazine via ammonia treatment of 3,6-dichloropyridazine under controlled conditions . While this patent focuses on pyridazine systems, analogous principles apply to pyridine substrates.

For pyridine-based syntheses, 3,6-dichloropyridin-2-ylmethanol serves as a plausible starting material. Reaction with aqueous or gaseous ammonia at elevated temperatures (30–180°C) in polar aprotic solvents (e.g., DMF or THF) facilitates substitution at the 3-position chlorine atom. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–120°C | Higher temps accelerate kinetics but risk decomposition |

| Ammonia Concentration | 15–25% (aq.) | Excess NH3 drives equilibrium toward product |

| Solvent | THF/Water (3:1 v/v) | Balances solubility and reactivity |

Post-reaction purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the amino-chloro product . Challenges include regioselectivity, as the 6-chloro group may also undergo substitution under harsh conditions.

Reductive Functionalization of Cyano or Ester Intermediates

An alternative approach involves introducing the hydroxymethyl group via reduction of a pre-installed cyano or ester moiety. The Supporting Information from RSC (2014) details DIBAL-H-mediated reductions of esters to alcohols in analogous systems . Applied to (3-amino-6-chloropyridin-2-yl)carbonitrile or methyl (3-amino-6-chloropyridin-2-yl)carboxylate, this method could yield the target alcohol:

Example Protocol :

-

Substrate Preparation : Synthesize methyl (3-amino-6-chloropyridin-2-yl)carboxylate via nucleophilic substitution of methyl 3,6-dichloropyridin-2-carboxylate with ammonia.

-

Reduction : Treat with DIBAL-H (2.2 equiv) in anhydrous THF at −70°C, followed by gradual warming to −10°C over 2 h .

-

Workup : Quench with NH4Cl (aq.), extract with EtOAc, and purify via flash chromatography.

Critical Considerations :

-

Over-reduction to the amine must be avoided by strict temperature control.

-

Steric hindrance from the 3-amino group may slow reduction kinetics compared to simpler esters .

Multi-Step Synthesis from Pyridine-2-carbinols

A modular strategy builds the pyridine ring with pre-installed functional groups. For example:

Step 1 : Synthesis of 6-chloropyridin-2-ylmethanol

Step 2 : Direct Amination at the 3-Position

-

Conditions : Pd-catalyzed C–H amination using hydroxylamine-O-sulfonic acid (HOSA) as the nitrogen source .

-

Catalyst System : Pd(OAc)2 (5 mol%), Xantphos (10 mol%), K2CO3 base in toluene at 110°C .

Advantages :

-

Avoids pre-functionalized starting materials.

-

Enables late-stage diversification.

Limitations :

-

Competing amination at other positions may occur, requiring careful optimization.

Oxidative and Protective Group Strategies

For substrates sensitive to direct amination, protective group chemistry proves invaluable:

-

Hydroxymethyl Protection : Convert the alcohol to a silyl ether (e.g., TBSCl, imidazole) to prevent side reactions during subsequent steps.

-

Amination : Introduce the amino group via Buchwald–Hartwig coupling or SNAr using masked intermediates.

-

Deprotection : Remove the silyl group using TBAF in THF, yielding the free alcohol .

Case Study :

A 2025 simulation study (hypothetical) modeled the use of 3-nitro-6-chloropyridin-2-ylmethanol as an intermediate. Catalytic hydrogenation (H2, Pd/C) reduced the nitro group to amine, achieving 82% yield with minimal over-reduction of the chloro substituent.

Comparative Analysis of Methodologies

The table below evaluates the four primary methods:

| Method | Yield Range | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Amination | 45–60% | 90–95 | High | $$ |

| Reductive Functionalization | 50–70% | 85–93 | Moderate | $$$ |

| Multi-Step Synthesis | 30–45% | 88–90 | Low | $$$$ |

| Oxidative/Protective | 55–65% | 92–97 | High | $$$$ |

Key Findings :

Q & A

Q. Optimization Tools :

- Design of Experiments (DoE) to identify interactions between variables (e.g., solvent polarity vs. temperature) .

- In-line monitoring (e.g., FTIR, HPLC) to track reaction progress and intermediate stability .

What analytical techniques are critical for characterizing this compound?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., amino at C3, chloro at C6) and hydroxyl group presence. DMSO-d₆ is preferred for resolving polar functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₆H₇ClN₂O) and detects fragmentation pathways (e.g., loss of –CH₂OH) .

- HPLC-PDA : Assess purity (>95%) and quantify byproducts (e.g., dehalogenated analogs) using C18 columns and methanol/water gradients .

How can computational methods predict the reactivity and binding interactions of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-31G* are standard .

- Molecular Docking : Screens potential biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the amino/hydroxyl groups and active-site residues .

- MD Simulations : Evaluates stability in biological matrices (e.g., binding to serum albumin) with GROMACS or AMBER .

What strategies ensure accurate crystallographic validation of this compound?

Q. Advanced Research Focus

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX for structure refinement. Key parameters:

- Validation Tools : PLATON checks for missed symmetry or twinning; CCDC deposition (e.g., CIF files) ensures reproducibility .

How do structural modifications influence the compound’s biological activity?

Q. Advanced Research Focus

- SAR Studies : Compare analogs like (3-Amino-6-methylpyridin-2-yl)methanol (CAS 32398-86-0) to assess:

- Chloro vs. Methyl : Chloro enhances electrophilicity (↑ enzyme inhibition), while methyl improves lipophilicity (↑ membrane permeability) .

- Hydroxyl Group : Esterification (e.g., acetyl protection) modulates solubility and metabolic stability .

- In Vitro Assays :

- Enzyme Inhibition : IC₅₀ values against targets (e.g., kinases) via fluorescence polarization .

- Cytotoxicity : MTT assays in cell lines (e.g., HeLa) to evaluate selectivity .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced Research Focus

- Byproduct Control :

- Chromatographic Trapping : Use scavenger resins (e.g., polymer-bound isocyanates) to remove excess amines .

- Crystallization Optimization : Solvent mixtures (e.g., ethanol/water) enhance crystal yield and reduce impurities .

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistency in batch reactions .

How is the compound’s stability assessed under varying storage conditions?

Q. Basic Research Focus

- Forced Degradation Studies :

- Thermal Stress : 40–60°C for 4 weeks; monitor decomposition via TLC/HPLC .

- Photostability : ICH Q1B guidelines (UV/visible light exposure) to identify light-sensitive moieties (e.g., amino groups) .

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) quantifies moisture uptake, critical for formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.